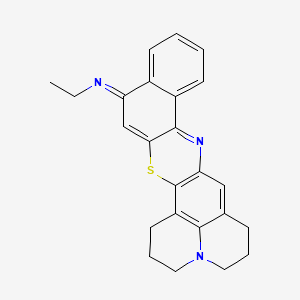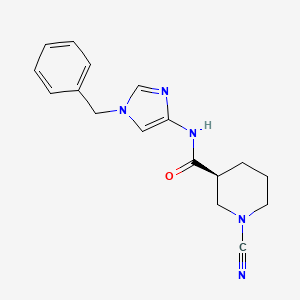
Thyroid hormone receptor beta agonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thyroid hormone receptor beta agonist-1 is a synthetic compound designed to selectively activate the thyroid hormone receptor beta. This receptor plays a crucial role in regulating metabolism, growth, and development. The compound has garnered significant interest due to its potential therapeutic applications in treating metabolic disorders, such as hyperlipidemia and non-alcoholic fatty liver disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thyroid hormone receptor beta agonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach involves the use of halogenated aromatic compounds, which undergo nucleophilic substitution reactions to introduce functional groups essential for receptor binding .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving rigorous control of reaction conditions such as temperature, pressure, and solvent choice. The final product is purified using techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Thyroid hormone receptor beta agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, impacting the compound’s binding affinity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of the compound
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which may exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Thyroid hormone receptor beta agonist-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on activity.
Biology: Investigated for its role in regulating metabolic pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting thyroid hormone receptors .
Mecanismo De Acción
The compound exerts its effects by selectively binding to the thyroid hormone receptor beta, which is a nuclear receptorThis interaction modulates the transcription of target genes involved in metabolism, growth, and development .
Comparación Con Compuestos Similares
Sobetirome (GC-1): A selective thyroid hormone receptor beta agonist with a different structural framework.
Eprotirome (KB2115): Another selective agonist known for its lipid-lowering effects.
Resmetirom (MGL-3196): A promising compound currently under clinical trials for treating metabolic disorders
Uniqueness: Thyroid hormone receptor beta agonist-1 is unique due to its high selectivity for the thyroid hormone receptor beta over other receptor isoforms. This selectivity minimizes off-target effects and enhances its therapeutic potential .
Propiedades
Fórmula molecular |
C35H45O9P |
|---|---|
Peso molecular |
640.7 g/mol |
Nombre IUPAC |
tert-butyl 2-[[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phosphoryl]oxyacetate |
InChI |
InChI=1S/C35H45O9P/c1-24-16-29(17-25(2)30(24)20-27-14-15-31(36)28(19-27)18-26-12-10-9-11-13-26)40-23-45(39,41-21-32(37)43-34(3,4)5)42-22-33(38)44-35(6,7)8/h9-17,19,36H,18,20-23H2,1-8H3 |
Clave InChI |
DZVJIOXWYKSGQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(OCC(=O)OC(C)(C)C)OCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


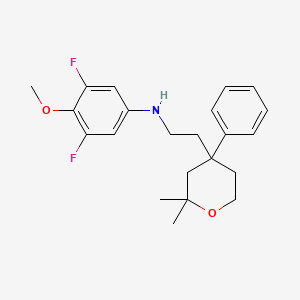
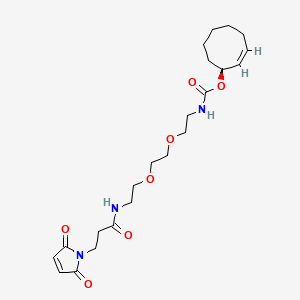
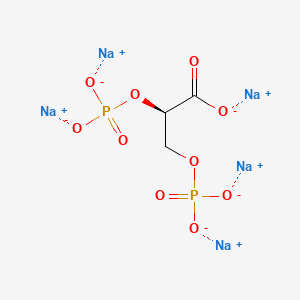
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)

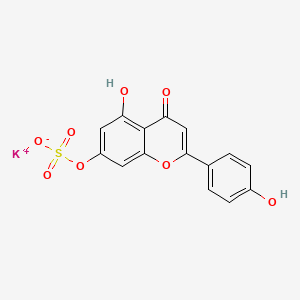



![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
